4-allyl-5-[1-(4-chloro-3-methylphenoxy)ethyl]-4H-1,2,4-triazole-3-thiol
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Overview
Description
4-Allyl-5-[1-(4-chloro-3-methylphenoxy)ethyl]-4H-1,2,4-triazole-3-thiol is a synthetic organic compound with the molecular formula C14H16ClN3OS. This compound is characterized by its triazole ring, which is a five-membered ring containing three nitrogen atoms. The presence of the allyl group and the phenoxyethyl substituent adds to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-allyl-5-[1-(4-chloro-3-methylphenoxy)ethyl]-4H-1,2,4-triazole-3-thiol typically involves the reaction of 4-chloro-3-methylphenol with an appropriate allylating agent to introduce the allyl group. This is followed by the formation of the triazole ring through cyclization reactions involving hydrazine derivatives and thiol-containing compounds .
Industrial Production Methods
Industrial production methods for this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The final product is often purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
4-Allyl-5-[1-(4-chloro-3-methylphenoxy)ethyl]-4H-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to modify the triazole ring or the phenoxyethyl group.
Substitution: The chlorine atom in the phenoxy group can be substituted with other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiol group can lead to the formation of disulfides, while substitution reactions can introduce various functional groups into the phenoxy ring .
Scientific Research Applications
4-Allyl-5-[1-(4-chloro-3-methylphenoxy)ethyl]-4H-1,2,4-triazole-3-thiol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-allyl-5-[1-(4-chloro-3-methylphenoxy)ethyl]-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets. The triazole ring can interact with enzymes and proteins, potentially inhibiting their activity. The phenoxyethyl group may enhance the compound’s ability to penetrate cell membranes, increasing its effectiveness .
Comparison with Similar Compounds
Similar Compounds
- 4-Allyl-5-[1-(4-chlorophenoxy)ethyl]-4H-1,2,4-triazole-3-thiol
- 4-Allyl-5-[1-(3-methylphenoxy)ethyl]-4H-1,2,4-triazole-3-thiol
Uniqueness
4-Allyl-5-[1-(4-chloro-3-methylphenoxy)ethyl]-4H-1,2,4-triazole-3-thiol is unique due to the presence of both the allyl group and the 4-chloro-3-methylphenoxy substituent. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
IUPAC Name |
3-[1-(4-chloro-3-methylphenoxy)ethyl]-4-prop-2-enyl-1H-1,2,4-triazole-5-thione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16ClN3OS/c1-4-7-18-13(16-17-14(18)20)10(3)19-11-5-6-12(15)9(2)8-11/h4-6,8,10H,1,7H2,2-3H3,(H,17,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QKVAFUUYAUSKTH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OC(C)C2=NNC(=S)N2CC=C)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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